2-[4-(1,3-Thiazol-2-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Description
2-[4-(1,3-Thiazol-2-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a thiazole ring, a thiophene ring, and a piperazine ring. These structural elements are known for their diverse biological activities and are often found in various pharmacologically active compounds.
Properties
IUPAC Name |
2-[4-(1,3-thiazol-2-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS2/c19-6-1-14-10-17(11-15-16-3-8-21-15)4-5-18(14)9-13-2-7-20-12-13/h2-3,7-8,12,14,19H,1,4-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTXXBWZHJVHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=NC=CS2)CCO)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Thiazol-2-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the thiophene and piperazine rings. Common reagents used in these reactions include thioamides, halogenated compounds, and piperazine derivatives. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Thiazol-2-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-[4-(1,3-Thiazol-2-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Thiazol-2-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazol-2-yl hydrazine: Known for its antifungal activity.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl acetic acid: Known for its cytotoxic activity against tumor cells.
Uniqueness
2-[4-(1,3-Thiazol-2-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is unique due to its combination of thiazole, thiophene, and piperazine rings, which confer a broad range of biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
